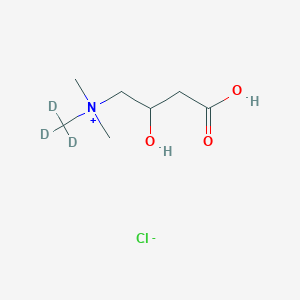
(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-Carnitine-d3 Chloride: is a deuterated form of carnitine, a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This compound is used as an internal standard for the quantification of L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .
Métodos De Preparación
Industrial Production Methods: Industrial production of D,L-Carnitine-d3 Chloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain the deuterium content and overall chemical integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: D,L-Carnitine-d3 Chloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the carnitine structure can be oxidized under specific conditions.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carnitine derivatives.
Aplicaciones Científicas De Investigación
D,L-Carnitine-d3 Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-carnitine.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
The primary mechanism of action of D,L-Carnitine-d3 Chloride involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is essential for the conversion of fatty acids into energy. The compound also plays a role in maintaining the acetyl-CoA/CoA ratio in cells, which is crucial for various metabolic pathways .
Comparación Con Compuestos Similares
L-Carnitine: The non-deuterated form of carnitine, widely used in dietary supplements and medical treatments.
Acetyl-L-Carnitine: An acetylated form of carnitine with additional roles in cognitive function and neuroprotection.
Propionyl-L-Carnitine: A derivative of carnitine used for its vasodilatory and antioxidant properties.
Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms enhances the accuracy and precision of quantitative measurements in analytical applications .
Propiedades
Fórmula molecular |
C7H16ClNO3 |
|---|---|
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
(3-carboxy-2-hydroxypropyl)-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3; |
Clave InChI |
JXXCENBLGFBQJM-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


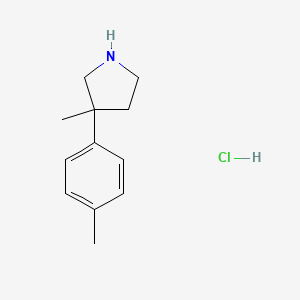
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
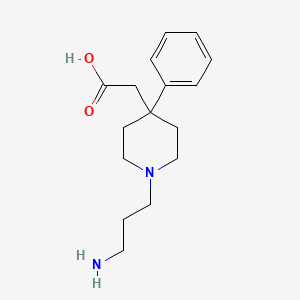
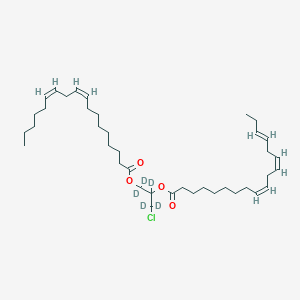
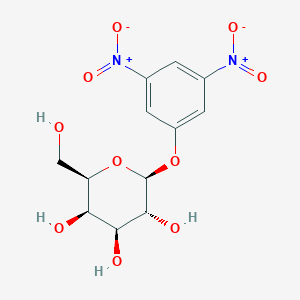
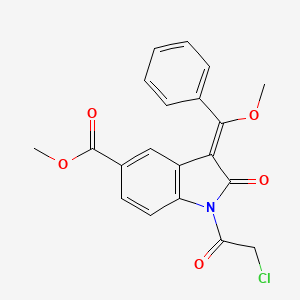
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

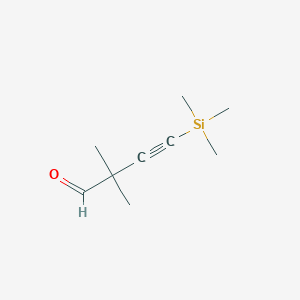
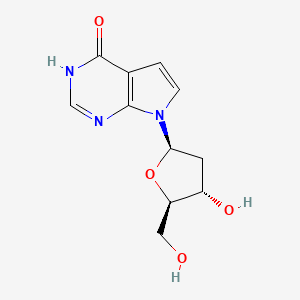
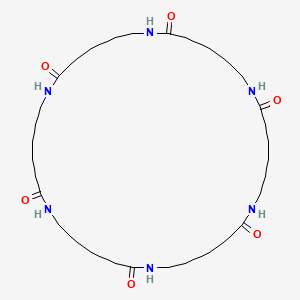
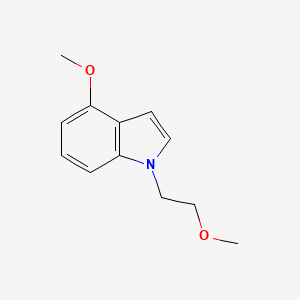
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)

